Drofenine, (S)-
CAS No.: 248939-83-5
Cat. No.: VC17054642
Molecular Formula: C20H31NO2
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 248939-83-5 |
|---|---|
| Molecular Formula | C20H31NO2 |
| Molecular Weight | 317.5 g/mol |
| IUPAC Name | 2-(diethylamino)ethyl (2S)-2-cyclohexyl-2-phenylacetate |
| Standard InChI | InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3/t19-/m1/s1 |
| Standard InChI Key | AGJBLWCLQCKRJP-LJQANCHMSA-N |
| Isomeric SMILES | CCN(CC)CCOC(=O)[C@@H](C1CCCCC1)C2=CC=CC=C2 |
| Canonical SMILES | CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Drofenine, (S)-, systematically named as (αS)-α-cyclohexylbenzeneacetic acid 2-(diethylamino)ethyl ester, is characterized by its stereospecific configuration at the α-carbon position. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.5 g/mol |
| CAS Registry Number | 248939-83-5 |
| Synonyms | UNII-3V21Q90077; Benzeneacetic acid, α-cyclohexyl-, 2-(diethylamino)ethyl ester, (αS)- |
The compound’s 2D structure comprises a cyclohexylphenylacetic acid moiety esterified to a 2-(diethylamino)ethanol group, which confers both lipophilic and cationic properties critical for membrane interactions .
Pharmacological Profile
Mechanism of Action
Drofenine, (S)-, exhibits a dual mechanism of action:
Pharmacokinetic Properties
While detailed pharmacokinetic data remain limited, preclinical studies indicate:
-
Blood-Brain Barrier Permeability: Limited central nervous system penetration due to its quaternary ammonium group .
-
Metabolism: Presumed hepatic esterase-mediated hydrolysis, yielding α-cyclohexylphenylacetic acid and 2-(diethylamino)ethanol .
Therapeutic Applications
Diabetic Peripheral Neuropathy
In streptozotocin-induced (type 1) and db/db (type 2) diabetic mice, Drofenine, (S)-, ameliorates DPN pathology through:
-
Neurite Outgrowth Promotion: Restoring DRG neurite elongation by 40–60% compared to untreated controls .
-
Anti-Inflammatory Effects: Suppression of IκBα/NF-κB signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) levels by 50% .
-
Mitochondrial Protection: Activation of the CaMKKβ/AMPK/PGC1α pathway, enhancing mitochondrial biogenesis .
Antispasmodic Activity
Historically, Drofenine, (S)-, has been used to treat smooth muscle spasms in the gastrointestinal and genitourinary tracts via muscarinic receptor blockade .
Research Findings and Experimental Data
In Vivo Efficacy in DPN Models
Key outcomes from murine studies include:
Molecular Pathways
Drofenine, (S)-, modulates multiple pathways in DPN:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume